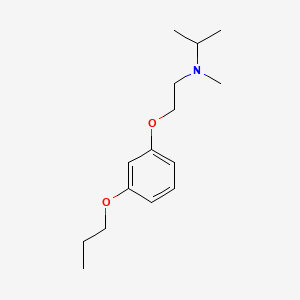![molecular formula C18H31NO5 B12298114 (Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester](/img/structure/B12298114.png)
(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester is a complex organic compound that belongs to the class of esters. Esters are typically derived from carboxylic acids and alcohols. This particular compound is characterized by its unique structure, which includes a long alkyl chain and an aminoethyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester typically involves the esterification of (Z)-2-butenedioic acid with 1-[2-[(1-oxododecyl)amino]ethyl] alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency. Additionally, industrial processes often include steps for the recovery and recycling of reactants and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield (Z)-2-butenedioic acid and 1-[2-[(1-oxododecyl)amino]ethyl] alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields (Z)-2-butenedioic acid and 1-[2-[(1-oxododecyl)amino]ethyl] alcohol, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a model molecule to study ester hydrolysis and other biochemical processes. Its interactions with enzymes and other biomolecules provide insights into fundamental biological mechanisms.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of an aminoethyl group suggests possible applications in drug design and development, particularly in targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants
Mechanism of Action
The mechanism of action of (Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aminoethyl group may interact with biological membranes or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl propionate: An ester used in the production of plastics and resins.
Uniqueness
(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester is unique due to its long alkyl chain and aminoethyl group, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in research and industry, setting it apart from simpler esters like ethyl acetate and methyl butyrate.
Properties
Molecular Formula |
C18H31NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-4-[2-(dodecanoylamino)ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H31NO5/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-14-15-24-18(23)13-12-17(21)22/h12-13H,2-11,14-15H2,1H3,(H,19,20)(H,21,22)/b13-12+ |
InChI Key |
LGOGBKVYHAJYEP-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
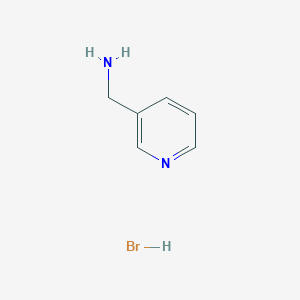

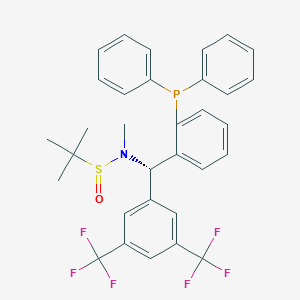

![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
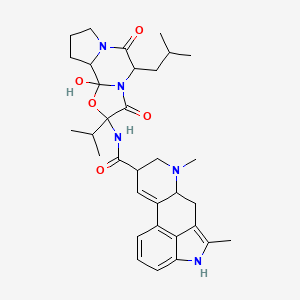
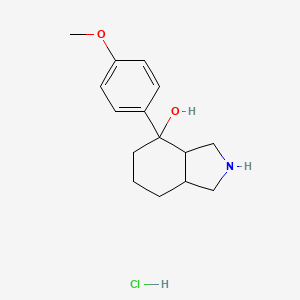
![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
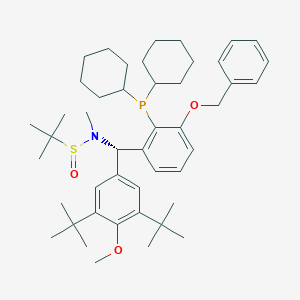
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
